molecular formula C17H19NO2 B8356486 4-(3-(Benzyloxy)phenyl)morpholine CAS No. 26926-56-7

4-(3-(Benzyloxy)phenyl)morpholine

Cat. No.: B8356486
CAS No.: 26926-56-7
M. Wt: 269.34 g/mol
InChI Key: KVPNDGWXWGRZDX-UHFFFAOYSA-N
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Description

4-(3-(Benzyloxy)phenyl)morpholine is a chemical compound of significant interest in organic and medicinal chemistry research. Its structure, which incorporates a morpholine ring, is commonly found in molecules with notable biological activity. The morpholine moiety is a privileged scaffold in drug discovery, known to contribute to favorable physicochemical properties and often playing a key role in molecular interactions with biological targets . Research into structurally similar morpholine-based compounds has demonstrated a wide range of potential pharmacological applications. Various studies have highlighted the importance of such derivatives in the development of antitumor agents. For instance, certain morpholinyl heterocycles have shown promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines . Furthermore, morpholine derivatives are frequently investigated for their antimicrobial and antioxidant activities, as the presence of the morpholine ring can significantly influence these properties . In neuroscience research, morpholine-containing compounds have been designed as high-affinity antagonists for receptors like the tachykinin NK1 receptor, indicating their utility in developing neuropharmacological tools . This product is intended for research purposes as a building block in the synthesis of more complex molecules or for use in biological screening assays. This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

26926-56-7

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(3-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C17H19NO2/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)18-9-11-19-12-10-18/h1-8,13H,9-12,14H2

InChI Key

KVPNDGWXWGRZDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Recent studies have indicated that derivatives of 4-(3-(benzyloxy)phenyl)morpholine exhibit promising antifungal activity against several pathogenic strains, including:

  • Candida albicans
  • Aspergillus niger

In one study, specific derivatives showed minimal inhibitory concentrations as low as 5.4 μg/mL against Candida glabrata, suggesting their potential as lead compounds for antifungal drug development .

Inhibition of Monoamine Oxidases

The compound has also been evaluated for its inhibitory effects on human monoamine oxidases (hMAOs), particularly hMAO-B. Certain benzyloxy-substituted chalcones derived from this compound demonstrated potent inhibition with IC50 values as low as 0.067 μM, indicating their potential in treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Antifungal Evaluation

A series of compounds derived from this compound were synthesized and tested for antifungal activity. The study revealed that compounds with electron-withdrawing groups exhibited significantly enhanced activity against various fungal strains. The findings support the hypothesis that structural modifications can lead to improved pharmacological profiles .

CompoundStructureMIC (μg/mL)Activity
Compound AStructure A5.4Active against Candida glabrata
Compound BStructure B24.5Moderate activity

Case Study 2: hMAO Inhibition

In another investigation, the inhibitory effects of several benzyloxy chalcones derived from this morpholine were assessed. The results indicated that these compounds not only inhibited hMAO-B effectively but also demonstrated favorable pharmacokinetic properties, including good permeability across the blood-brain barrier (BBB) .

CompoundIC50 (μM)Selectivity Index
Compound B100.067504.791
Compound B150.12287.600

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The benzyloxy phenyl-morpholine scaffold is shared among several compounds, with variations in substitution patterns leading to divergent properties:

Compound Name Substituent Position Key Functional Groups Molecular Weight (g/mol) Key Applications/Activities
4-(3-(Benzyloxy)phenyl)morpholine (Target) 3-position Morpholine, benzyloxy phenyl ~293.36 (estimated) Hypothesized enzyme inhibition
4-(4-(Benzyloxy)phenyl)morpholine analogs 4-position Morpholine, benzyloxy phenyl ~293.36 (estimated) AChE inhibition (weak activity)
4-Benzyloxy-3-methoxyphenyl derivatives 3-OCH₃, 4-benzyloxy Methoxy, benzyloxy, morpholine ~323.39 (estimated) Enhanced BChE inhibition
(S)-4-benzyl-3-((benzyloxy)methyl)morpholine 3-(benzyloxy)methyl Morpholine, benzyloxy methyl 297.39 Structural studies
4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine 3,4,5-OCH₃ Trimethoxyphenyl acetyl 295.33 Synthetic intermediate

Key Observations :

  • Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (e.g., 4-(4-(benzyloxy)phenyl)morpholine) alters steric and electronic profiles, impacting biological activity. For example, 4-benzyloxy-3-methoxyphenyl derivatives exhibit stronger BChE inhibition than 3- or 4-substituted analogs, likely due to enhanced interactions with enzyme active sites .
  • Functional Group Effects : Methoxy groups (e.g., in 4-benzyloxy-3-methoxyphenyl derivatives) improve binding to cholinesterases, while trifluoromethyl groups (e.g., 4-(4-(trifluoromethyl)phenyl)morpholine) may enhance metabolic stability .

Preparation Methods

Benzyloxy Group Formation

The foundational step in synthesizing 4-(3-(benzyloxy)phenyl)morpholine involves introducing the benzyloxy (-OCH₂C₆H₅) substituent to a phenolic precursor. A typical protocol involves reacting 3-hydroxyphenol with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 6–8 hours. This Williamson ether synthesis achieves 70–75% yield under anhydrous conditions, with excess benzyl bromide (1.2–1.5 equivalents) driving the reaction to completion.

Morpholine Cyclization

The benzyloxy-substituted phenol intermediate undergoes cyclization with morpholine precursors. One established route employs N-chloroethylmorpholine hydrochloride, which reacts with the phenolic intermediate in ethanol under reflux (78°C) for 12–15 hours. The reaction proceeds via nucleophilic aromatic substitution, facilitated by the electron-donating benzyloxy group, to form the morpholine ring. Yields range from 65–70%, with residual starting materials removed via aqueous workup.

Optimized Synthetic Approaches

Ultrasound-Assisted Synthesis

Ultrasound irradiation (20–40 kHz) significantly enhances reaction rates and yields. For instance, benzyloxy group formation under ultrasound reduces reaction time to 2–3 hours (vs. 6–8 hours conventionally) and improves yields to 85–90%. Similarly, cyclization with morpholine derivatives achieves 82–89% yield in 4–5 hours, attributed to improved mass transfer and cavitation effects.

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5–10 wt%) enables selective hydrogenation of nitro intermediates during benzyloxy group installation. For example, reducing 3-nitro-4-benzyloxyphenol to the corresponding amine under H₂ (1–3 atm) in ethanol at 50°C achieves >95% conversion. This method avoids stoichiometric reducing agents and simplifies purification.

Reaction Conditions and Parameters

Solvent Effects

Solvent polarity critically influences reaction efficiency:

  • Polar aprotic solvents (DMF, DMSO) : Accelerate benzyloxy group formation but may require higher temperatures (100–120°C) for cyclization.

  • Ethereal solvents (THF, dioxane) : Favor morpholine cyclization at lower temperatures (60–70°C) but slow benzyloxy installation.

  • Ethanol/water mixtures : Enable one-pot syntheses with 75–80% overall yield but necessitate careful pH control.

Temperature and Time Optimization

Reaction StepOptimal TemperatureTimeYield (%)
Benzyloxy formation80–90°C6–8 h70–75
Cyclization78°C12–15 h65–70
Ultrasound-assisted50–60°C2–3 h85–90

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate this compound with >98% purity. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms structural integrity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 6.95–6.80 (m, 3H, aromatic), 4.95 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, morpholine).

  • IR (KBr): ν 1245 cm⁻¹ (C-O-C), 1110 cm⁻¹ (morpholine ring).

Industrial-Scale Production

Batch vs. Continuous Processes

  • Batch synthesis : Preferred for small-scale production (1–10 kg), with yields consistent at 70–75% but requiring manual intervention.

  • Continuous flow systems : Enable throughputs of 50–100 kg/day via telescoped benzyloxy formation and cyclization steps, reducing solvent use by 40%.

Cost Considerations

ComponentCost per kg (USD)
Benzyl bromide120–150
Palladium catalyst500–600
Ethanol (solvent)10–15

Q & A

Q. What are the common synthetic routes for preparing 4-(3-(Benzyloxy)phenyl)morpholine, and what key reaction steps are involved?

The synthesis typically involves substitution reactions at the phenyl ring. For example, morpholine can be introduced via nucleophilic aromatic substitution (SNAr) using precursors like 3-(benzyloxy)halobenzene. Reduction of nitro intermediates (e.g., using H₂/Pd-C) and protection/deprotection of functional groups (e.g., benzyloxy groups) are critical steps. A multi-step approach involving substitution, reduction, and carbamate formation has been reported for analogous morpholine derivatives, yielding total efficiencies of ~73% .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and morpholine ring integrity. For example, aromatic protons near the benzyloxy group resonate at δ ~6.8–7.5 ppm, while morpholine protons appear as distinct multiplets .
  • HPLC : For purity analysis (>97% purity achievable via gradient elution with C18 columns) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).

Q. What are the typical purification methods for this compound, and how do they affect yield and purity?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating intermediates. Recrystallization from ethanol or acetone can achieve high purity (>97%) . However, polar by-products may require preparative HPLC, which can reduce yields by 5–10% depending on scale .

Advanced Research Questions

Q. How can researchers optimize the substitution reaction at the phenyl ring to minimize by-products?

Key strategies include:

  • Catalyst Selection : Use of CuI or Pd catalysts for SNAr reactions to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction rates but may require post-reaction dilution to prevent side reactions .
  • Temperature Control : Reactions at 80–100°C balance speed and selectivity, reducing dimerization or over-substitution .

Q. What strategies resolve contradictory crystallographic data for this compound derivatives?

Contradictions in unit cell parameters or bond angles can arise from twinning or poor crystal quality. Solutions include:

  • High-Resolution Data Collection : Using synchrotron radiation for better resolution (<0.8 Å).
  • Software Refinement : SHELXL’s twin refinement tools (e.g., BASF parameter adjustment) can resolve overlapping reflections .
  • Alternative Space Groups : Testing lower-symmetry space groups (e.g., P2₁ vs. P2₁/c) to improve R-factors .

Q. How does the benzyloxy group influence the reactivity of the morpholine ring in further modifications?

The benzyloxy group’s electron-donating effects activate the phenyl ring for electrophilic substitution but may sterically hinder access to the morpholine nitrogen. For example, alkylation of the morpholine ring requires bulky bases (e.g., DBU) to deprotonate the nitrogen without cleaving the benzyloxy group .

Q. What experimental approaches assess the stability of this compound under various storage conditions?

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC .
  • Light Exposure Tests : UV-vis spectroscopy tracks photooxidation of the benzyloxy group (λmax ~270 nm) .
  • pH Stability : Buffered solutions (pH 1–13) can identify hydrolysis-prone functional groups (e.g., benzyloxy cleavage in acidic conditions) .

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